molecular formula C16H22N2O4S B15061461 Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B15061461
M. Wt: 338.4 g/mol
InChI Key: PNBFQPODTOEYKI-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[310]hexane-6-carboxylate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps. One common method includes the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. Subsequent steps involve the formation of alpha-diazoacetate and its intramolecular cyclopropanation to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific functional groups and the presence of the sulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 1-[[(4-methylphenyl)sulfonylamino]methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C16H22N2O4S/c1-3-22-15(19)14-13-8-17-9-16(13,14)10-18-23(20,21)12-6-4-11(2)5-7-12/h4-7,13-14,17-18H,3,8-10H2,1-2H3

InChI Key

PNBFQPODTOEYKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1(CNC2)CNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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